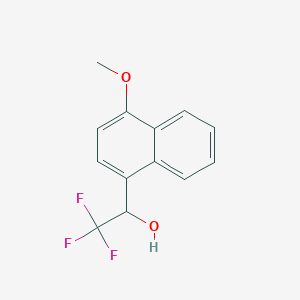

alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol

描述

属性

分子式 |

C13H11F3O2 |

|---|---|

分子量 |

256.22 g/mol |

IUPAC 名称 |

2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C13H11F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12,17H,1H3 |

InChI 键 |

GHAFRHFQJWOTRW-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)O |

产品来源 |

United States |

准备方法

Grignard Reagent-Based Alkylation

Core Reaction Mechanism

The Grignard approach utilizes organomagnesium intermediates to construct the naphthalene backbone. For example, 1-chloro-4-methoxybutane is reacted with magnesium in 2-methyltetrahydrofuran (2-MeTHF) to form 4-methoxybutylmagnesium chloride , which is subsequently coupled with 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride (Figure 1).

Key Steps:

- Grignard Formation :

- Coupling :

Yield and Purification:

Transition Metal-Catalyzed Coupling

Palladium/Nickel-Mediated Cross-Coupling

Aryl halides serve as precursors for introducing the trifluoromethyl group. For instance, 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene undergoes Ullmann-type coupling with 4-methylimidazole in the presence of CuI and 1,10-phenanthroline.

Optimization Highlights:

One-Pot Trifluoromethylation and Methoxylation

Purification and Characterization

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | High atom economy, minimal byproducts | Sensitive to moisture, requires dry conditions | 85–90 | Industrial |

| Transition Metal Coupling | Broad substrate tolerance | Costly catalysts, ligand optimization | 48–76 | Moderate |

| One-Pot Trifluoromethylation | Rapid, fewer purification steps | Limited to electron-rich arenes | 71–73 | Lab-scale |

化学反应分析

反应类型

α-(三氟甲基)-4-甲氧基萘-1-甲醇会发生各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂氧化成相应的酮或羧酸.

常用试剂和条件

氧化: 酸性介质中的高锰酸钾 (KMnO4)。

还原: 无水醚中的氢化铝锂 (LiAlH4)。

取代: 甲醇中的甲醇钠 (NaOCH3)。

主要生成产物

氧化: 形成酮或羧酸。

还原: 形成醇或烷烃。

取代: 形成取代的萘衍生物。

科学研究应用

Medicinal Chemistry Applications

Pharmacological Properties

The compound has been investigated for its pharmacological potential, particularly as an inhibitor of lipoxygenase, which is relevant in the treatment of asthma and inflammatory conditions. The naphthalene structure is known to exhibit various biological activities, making it a candidate for drug development aimed at treating respiratory diseases and other inflammatory disorders .

Anticancer Activity

Recent studies have shown that derivatives of alpha-(trifluoromethyl)-4-methoxynaphthalene-1-methanol possess antiproliferative activity against several cancer cell lines, including glioblastoma and multiple myeloma. This suggests potential applications in oncology, where these compounds could serve as lead structures for the development of new anticancer therapies .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including the use of trifluoromethylation reactions that introduce the trifluoromethyl group effectively. This functionalization enhances the compound's biological properties and increases its utility in medicinal applications .

Table 1: Summary of Synthesis Methods

Material Science Applications

Polymeric Materials

this compound is also being explored for its incorporation into polymeric materials. The unique properties imparted by the trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications in coatings and electronics .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of various naphthalene derivatives on cancer cell proliferation, this compound showed significant inhibition of cell growth in glioblastoma models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Inhibition of Lipoxygenase

Another investigation focused on the lipoxygenase inhibitory activity of this compound, demonstrating effective modulation of inflammatory pathways. The results indicated that it could be developed into therapeutic agents for asthma and other inflammatory diseases .

作用机制

α-(三氟甲基)-4-甲氧基萘-1-甲醇的作用机制涉及其与特定分子靶标和途径的相互作用。 三氟甲基增强了该化合物的亲脂性,使其能够轻松穿透细胞膜并与细胞内靶标相互作用 。 该化合物可能会抑制特定的酶或受体,从而导致其观察到的生物学效应 。

相似化合物的比较

Core Structure Variations: Naphthalene vs. Benzene

Key Compound :

- alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol: Naphthalene core with -CF₃ and -OCH₃ substituents.

Comparisons :

1-[4-(Trifluoromethyl)phenyl]ethanol (CAS: 137186, ): Core: Benzene ring instead of naphthalene. Substituents: -CF₃ at the para position and a hydroxyl-containing ethyl group. The absence of a methoxy group may decrease electron-donating effects, affecting reactivity in synthetic pathways .

(S)-α-(Trifluoromethyl)benzyl alcohol ():

- Core : Benzene with a chiral center at the alpha position.

- Substituents : -CF₃ and -OH groups.

- Impact : Chirality introduces stereochemical complexity, which is critical in pharmaceutical applications (e.g., enantioselective activity). The target compound’s lack of described stereochemistry may limit its specificity in biological systems .

Substituent Effects: Trifluoromethyl and Methoxy Groups

Key Compound :

- Trifluoromethyl : Enhances lipophilicity and metabolic stability.

Comparisons :

2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 1554068-90-4, ):

- Substituents : Benzyloxy (-OCH₂C₆H₅) instead of methoxy.

- Impact : The benzyloxy group increases lipophilicity and steric hindrance, which could enhance membrane permeability in agrochemicals but reduce solubility in polar solvents .

4-Chloro-alpha-(4-chlorophenyl)-alpha-(trichloromethyl)benzenemethanol (Dicofol) (CAS: Not specified, ): Substituents: Chlorine atoms instead of -CF₃ and -OCH₃. Dicofol’s use as a pesticide highlights how halogen substituents can enhance bioactivity but raise toxicity concerns .

Functional Group Variations: Alcohols vs. Amines

Key Compound :

- Functional Group : Primary alcohol (-CH₂OH).

Comparisons :

alpha-Cyclopropyl-4-trifluoromethyl-benzylamine (CAS: 581812-93-3, ): Functional Group: Primary amine (-CH₂NH₂) with a cyclopropyl substituent. Impact: The amine group introduces basicity, enabling salt formation and hydrogen bonding, which could improve solubility in acidic environments.

Key Compound :

- Potential Use: Likely an intermediate for pesticides or pharmaceuticals, inferred from structural analogs.

Comparisons :

Fenvalerate (CAS: 51630-58-1, ):

- Structure : Pyrethroid insecticide with -CF₃ and ester groups.

- Impact : The trifluoromethyl group in fenvalerate enhances photostability and insecticidal activity. Similarly, the target compound’s -CF₃ group may confer resistance to metabolic degradation .

Fipronil (CAS: Not specified, ): Structure: Phenylpyrazole insecticide with dual -CF₃ groups. Impact: Multiple -CF₃ groups increase lipophilicity and target binding affinity. The target compound’s single -CF₃ may offer a balance between activity and solubility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Electron Effect | Lipophilicity (logP)* | Steric Bulk | Example Compound |

|---|---|---|---|---|

| -CF₃ | Withdrawing | High | Moderate | This compound |

| -OCH₃ | Donating | Moderate | Low | This compound |

| -Cl | Withdrawing | Moderate | Low | Dicofol |

| Benzyloxy (-OCH₂C₆H₅) | Donating | High | High | 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol |

*Estimated based on substituent contributions.

生物活性

Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol (TFMAP) is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity of TFMAP, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

TFMAP has a complex structure characterized by a trifluoromethyl group and a methoxy group attached to a naphthalene ring. The chemical formula is . The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological activity.

Pharmacological Properties

Research indicates that TFMAP exhibits various pharmacological properties, including:

- Antidepressant Activity : Studies have shown that TFMAP can influence neurotransmitter uptake, particularly dopamine and serotonin, suggesting potential antidepressant effects. In vitro assays demonstrated its ability to inhibit the reuptake of these neurotransmitters in neuronal cell lines .

- Anticancer Potential : TFMAP has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in breast cancer and glioblastoma models, potentially through mechanisms involving apoptosis induction .

The mechanism through which TFMAP exerts its biological effects appears to involve modulation of neurotransmitter systems and direct interactions with cellular pathways. Specifically:

- Dopamine and Serotonin Uptake Inhibition : In experiments, TFMAP was found to significantly reduce the uptake of radiolabeled dopamine and serotonin in neuronal cultures, indicating its role as a reuptake inhibitor .

- Apoptosis Induction in Cancer Cells : TFMAP treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, suggesting a mechanism involving the mitochondrial pathway of apoptosis .

Table 1: Biological Activities of TFMAP

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antidepressant | Neuronal uptake inhibition | Significant inhibition | |

| Cytotoxicity | MTT assay | IC50 = 25 µM (breast cancer) | |

| Apoptosis | Flow cytometry | Increased apoptotic cells |

Case Studies

- Dopamine Uptake Study : In a controlled study, rats were administered varying doses of TFMAP. The results indicated a dose-dependent decrease in dopamine reuptake, supporting its potential as an antidepressant agent. The study utilized microdialysis techniques to measure neurotransmitter levels pre- and post-administration .

- Cancer Cell Line Evaluation : A series of experiments were conducted on human breast cancer cell lines (MCF-7) and glioblastoma cells (U87MG). Treatment with TFMAP resulted in significant reductions in cell viability after 48 hours, with an IC50 value indicating effective cytotoxicity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。